Cas no 2034412-37-6 (N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034412-37-6x500.png)
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
- N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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- インチ: 1S/C17H20ClNO2S2/c1-21-12(13-6-7-15(18)23-13)11-19-16(20)17(8-2-3-9-17)14-5-4-10-22-14/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,19,20)
- InChIKey: KFNFNZXGXRCWKZ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(CNC(C2(C3=CC=CS3)CCCC2)=O)OC)S1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 417
- トポロジー分子極性表面積: 94.8
- XLogP3: 4.3
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6521-7884-10μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
2034412-37-6 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-7884-10mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
2034412-37-6 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-7884-5mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
2034412-37-6 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-7884-25mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
2034412-37-6 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6521-7884-40mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
2034412-37-6 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6521-7884-20μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
2034412-37-6 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-7884-2mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
2034412-37-6 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6521-7884-30mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
2034412-37-6 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6521-7884-5μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
2034412-37-6 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6521-7884-2μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
2034412-37-6 | 2μmol |
$57.0 | 2023-09-08 |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide 関連文献
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamideに関する追加情報
Professional Introduction to N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS No. 2034412-37-6)
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide, with the CAS number 2034412-37-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple heterocyclic moieties, including thiophene rings, contributes to its unique chemical properties and biological activities.
The compound's structure is composed of a cyclopentane core functionalized with an amide group and two thiophene derivatives. Specifically, the N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl] moiety introduces both a chloro-substituted thiophene and a methoxyethyl group, while the 1-(thiophen-2-yl)cyclopentane-1-carboxamide part provides a second thiophene ring. This dual thiophene incorporation suggests that the compound may exhibit enhanced binding affinity and selectivity towards biological targets, making it a promising candidate for further investigation.
In recent years, there has been growing interest in the development of small molecules that incorporate heterocyclic scaffolds for their pharmaceutical applications. Thiophene derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties, among others. The structural features of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide, with its multiple heterocyclic rings and functional groups, position it as a potential lead compound for drug discovery efforts.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the chloro-thiophene ring and the methoxyethyl group necessitates careful selection of reagents and catalysts to avoid unwanted side products. Additionally, the formation of the amide bond between the cyclopentane core and the nitrogen-containing side chain requires optimization to achieve the desired chemical integrity.
Evaluation of the compound's pharmacological properties has been a focus of recent research endeavors. Studies have indicated that molecules with similar structural motifs may interact with various biological targets, including enzymes and receptors involved in disease pathways. The dual thiophene rings in N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide are particularly noteworthy, as they can facilitate hydrophobic interactions and π-stacking interactions with protein targets, potentially enhancing binding affinity.
The potential therapeutic applications of this compound are broad and warrant further exploration. Initial in vitro studies have suggested that it may exhibit inhibitory effects on certain enzymes implicated in cancer progression. Furthermore, its ability to cross cell membranes due to its lipophilic nature could make it an effective candidate for drug delivery systems targeting specific cellular compartments.
The role of computational chemistry in analyzing the properties of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide cannot be overstated. Molecular modeling techniques have been employed to predict its binding modes with potential target proteins and to assess its pharmacokinetic profile. These computational studies provide valuable insights into how the compound interacts with biological systems at a molecular level, guiding experimental design and optimization efforts.
In conclusion, N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS No. 2034412-37-6) represents a fascinating molecule with significant potential in pharmaceutical research. Its complex structure, featuring multiple heterocyclic moieties and functional groups, positions it as a promising candidate for further development into novel therapeutic agents. Continued investigation into its pharmacological properties and synthetic pathways will be essential in realizing its full potential in medicine.
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